Capsanthin
Description
Properties
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E,16E,18E)-19-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-1-[(1R,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-23-36-33(5)25-34(41)26-38(36,6)7)15-11-12-16-30(2)18-14-20-32(4)22-24-37(43)40(10)28-35(42)27-39(40,8)9/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t34-,35+,40+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIRVAXUEZSDNC-RDJLEWNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C2(CC(CC2(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C(=O)[C@@]2(C[C@H](CC2(C)C)O)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905012 | |
| Record name | Capsanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 3.41X10-10 mg/L at 25 °C (estimated), Freely soluble in acetone, chloroform; soluble in methanol, ethanol, ether and benzene; slightly soluble in petroleum ether and carbon disulfide. | |
| Record name | Capsanthin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7977 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.65X10-18 mm Hg at 25 °C (estimated) | |
| Record name | Capsanthin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7977 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Deep carmine-red needles from petroleum ether | |
CAS No. |
465-42-9 | |
| Record name | Capsanthin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=465-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Capsanthin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Capsanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,3'S,5'R)-3,3'-dihydroxy-β,κ-caroten-6'-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.696 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAPSANTHIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/420NY1J57N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Capsanthin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7977 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
176 °C | |
| Record name | Capsanthin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7977 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Extraction Methods for Capsanthin
Extraction remains the primary method for isolating this compound from natural sources, with techniques ranging from conventional solvent-based approaches to advanced pressurized systems.
Conventional Solvent Extraction
Conventional solvent extraction employs organic solvents to solubilize this compound from dried Capsicum annuum fruits. In one protocol, n-hexane is used at 40–60°C to extract oleoresin, followed by filtration and vacuum concentration. The crude extract undergoes saponification with 50% alcoholic potassium hydroxide at 80–85°C for 2 hours to hydrolyze esterified carotenoids, yielding free this compound. Ethyl acetate is then used to partition the saponified product, with water washes removing hydrophilic impurities. This method typically achieves this compound yields of 26.73 ± 0.48 mg/100 g dry weight (dw) but requires 48 hours and 160 mL of solvent per gram of sample.
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction (SFE) enhances selectivity and reduces organic solvent use. In a modified protocol, the n-hexane-extracted oleoresin is further enriched using supercritical CO₂ at 40–60°C and 25–50 mPa. The low polarity of CO₂ facilitates the isolation of lipophilic compounds like this compound while minimizing thermal degradation. SFE achieves comparable yields to conventional methods but operates at higher pressures, necessitating specialized equipment.
Accelerated Solvent Extraction (ASE)
Accelerated solvent extraction (ASE) optimizes efficiency by combining elevated temperatures (100°C) and pressures (1,500 psi) with reduced solvent volumes. A Box–Behnken design identified optimal ASE conditions as 50% acetone/ethanol (v/v), 5-minute static time, and three extraction cycles. This method reduces extraction time to 30 minutes and solvent consumption to 50 mL per gram, yielding 26.86 ± 3.70 mg/100 g dw—statistically equivalent to conventional methods. ASE’s rapidity and sustainability make it ideal for industrial scaling.
Table 1: Comparison of this compound Extraction Methods
| Method | Solvent System | Temperature (°C) | Time (Hours) | Yield (mg/100 g dw) |
|---|---|---|---|---|
| Conventional Solvent | n-hexane → ethyl acetate | 40–85 | 48 | 26.73 ± 0.48 |
| Supercritical Fluid | CO₂ | 40–60 | 2 | Not reported |
| Accelerated Solvent | 50% acetone/ethanol | 100 | 0.5 | 26.86 ± 3.70 |
Chemical Synthesis of this compound
While extraction dominates industrial production, synthetic routes offer alternatives for high-purity this compound.
Lewis Acid-Promoted Rearrangement
A total synthesis of this compound was achieved via Lewis acid-mediated regio- and stereoselective rearrangement of tetrasubstituted epoxides. The epoxy dienal precursor 5 undergoes BF₃·OEt₂-catalyzed cyclization to form the C15-cyclopentyl ketone 6 , a key intermediate. Subsequent functionalization introduces the polyene chain and κ-end group characteristic of this compound. This method ensures precise stereochemical control but requires multi-step purification, limiting its scalability compared to extraction.
Post-Extraction Processing and Characterization
Post-extraction steps are critical for ensuring this compound’s stability and bioavailability.
Saponification and Purification
Saponification with alcoholic KOH removes fatty acid esters, yielding free this compound. Neutralization and solvent partitioning further purify the product, with anhydrous sodium sulfate eliminating residual water. Ultra-performance liquid chromatography (UPLC) with a BEH C18 column confirms purity, showing distinct this compound peaks at 470 nm.
Encapsulation for Enhanced Stability
Though beyond basic preparation, this compound-loaded micelles (e.g., cap-DPGS-1000) demonstrate how formulation impacts application. Diosgenin polyethylene glycol succinate (DPGS-1000) matrices encapsulate this compound via hot-melt extrusion, converting crystalline this compound into amorphous dispersions with higher solubility. X-ray diffraction (XRD) confirms the loss of crystalline peaks, while FTIR verifies structural integrity post-encapsulation.
Comparative Analysis of Preparation Methods
Extraction methods balance yield, cost, and environmental impact. ASE outperforms conventional techniques in speed (0.5 vs. 48 hours) and solvent efficiency (50 vs. 160 mL/g), making it preferable for large-scale operations. Synthetic routes, though elegant, face hurdles in cost and complexity.
Table 2: Advantages and Limitations of this compound Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| Conventional Solvent | Low equipment cost | High solvent use, long duration |
| Supercritical Fluid | Eco-friendly, selective | High capital investment |
| Accelerated Solvent | Rapid, solvent-efficient | Requires high-pressure systems |
| Chemical Synthesis | High purity, stereochemical control | Multi-step, costly reagents |
Chemical Reactions Analysis
Types of Reactions: Capsanthin undergoes various chemical reactions, including oxidation, reduction, and isomerization. These reactions are influenced by factors such as light, heat, and the presence of reactive oxygen species .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of epoxides and other oxidation products.
Reduction: Reduction reactions of this compound are less common but can occur under specific conditions using reducing agents.
Major Products: The major products formed from the reactions of this compound include various oxidation products, such as epoxides and hydroxylated derivatives. These products can significantly alter the color and antioxidant properties of this compound .
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Properties
Recent studies have highlighted capsanthin's potential as an anticancer agent. A study demonstrated that this compound induces cytotoxic and genotoxic effects in human prostate cancer cell lines (LNCaP and PC-3). The treatment resulted in a significant reduction in cell viability at concentrations of 250 µM and above, alongside evidence of DNA damage and apoptotic cell death . This suggests that this compound may play a role in cancer prevention or treatment.
1.2 Cardiovascular Health
This compound has been shown to inhibit atherosclerotic plaque formation and vascular inflammation in hyperlipidemic mouse models. A study found that dietary this compound significantly reduced plasma levels of total cholesterol and low-density lipoprotein cholesterol, while also decreasing aortic plaque formation . These findings indicate its potential as a dietary supplement for cardiovascular health.
Nutritional Applications
2.1 Eye Health
This compound has been investigated for its effects on ocular health, particularly in alleviating dry eye symptoms. Research using a benzalkonium chloride-induced dry eye model in rats showed that this compound supplementation improved tear break-up time, tear volume, and reduced corneal inflammation. The study concluded that this compound could serve as a holistic approach to eye care .
2.2 Antioxidant Properties
As a potent antioxidant, this compound can quench free radicals and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related diseases . Its antioxidant capacity makes it valuable in dietary supplements aimed at enhancing overall health.
Cosmetic Applications
This compound's antioxidant properties extend to the cosmetic industry, where it is utilized for its skin-protective effects. It is incorporated into formulations aimed at reducing oxidative stress on skin cells, thus potentially preventing premature aging and skin damage . The compound's ability to stabilize cellular membranes further supports its use in skin care products.
Agricultural Applications
In agriculture, this compound is being explored for its potential as a natural pesticide due to its ability to inhibit certain pathogens. Its application could reduce reliance on synthetic pesticides, promoting sustainable agricultural practices. Additionally, this compound's role in enhancing the nutritional quality of crops makes it an attractive option for biofortification efforts.
Data Summary Table
Case Studies
Case Study 1: Anticancer Effects
- Objective : To assess the cytotoxic effects of this compound on prostate cancer cells.
- Methodology : Treatment with varying concentrations of this compound; analysis via MTT assay and Comet assay.
- Results : Significant reduction in cell viability at concentrations ≥250 µM; DNA damage observed.
- : this compound shows promise as an anticancer agent warranting further research .
Case Study 2: Ocular Health
- Objective : To evaluate the effectiveness of this compound on dry eye symptoms.
- Methodology : Supplementation in rat model; assessment of tear production and inflammation.
- Results : Improved tear break-up time and reduced corneal inflammation noted across all dosage groups.
- : this compound may provide a comprehensive solution for managing dry eye conditions .
Mechanism of Action
Capsanthin exerts its effects primarily through its potent antioxidant activity. The characteristic chemical structure of this compound, which includes a keto group and a long chain of 11 conjugated dienes, allows it to effectively scavenge free radicals and quench singlet oxygen. This antioxidant activity is responsible for its chemopreventive, antitumor, anti-inflammatory, and antidiabetic effects .
Molecular Targets and Pathways: this compound targets various molecular pathways involved in oxidative stress, inflammation, and cell proliferation. It modulates the activity of enzymes and signaling molecules, thereby exerting its protective effects on cells and tissues .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Capsanthin and Key Carotenoids
- This compound vs. β-Carotene : this compound’s keto group enhances polarity and antioxidant efficacy, while β-carotene’s lack of oxygen limits its radical scavenging .
- This compound vs. Lycopene : Lycopene’s acyclic structure reduces bioavailability; its plasma clearance is 10× slower than this compound’s .
- This compound vs. Xanthophylls (Lutein/Zeaxanthin) : Hydroxyl groups in lutein/zeaxanthin improve water dispersibility but reduce lipophilicity, limiting their use in oil-based formulations .
Stability and Bioavailability
Table 2: Stability and Bioavailability Profiles
- This compound degrades rapidly at frying temperatures (e.g., 190°C reduces content by 85% ), whereas lycopene remains stable in cooked tomato products .
- Nanoemulsions improve this compound’s dissolution rate by 8-fold compared to pristine forms, matching β-carotene’s bioavailability in fortified foods .
Biological Activity
Capsanthin, a carotenoid pigment primarily found in red peppers (Capsicum annuum), has garnered attention for its diverse biological activities. This article delves into the biological effects of this compound, focusing on its antioxidant properties, anti-inflammatory effects, potential in cancer treatment, and implications for metabolic health.
Overview of this compound
This compound is a red pigment that contributes to the color of various Capsicum species. It is a member of the carotenoid family and is noted for its strong antioxidant activity. Unlike some other carotenoids, this compound has lower bioavailability but exhibits significant health benefits, including anti-inflammatory and anticancer properties.
Antioxidant Activity
This compound displays potent antioxidant capabilities, which play a crucial role in mitigating oxidative stress. Studies indicate that this compound can scavenge free radicals and reduce oxidative damage in cells.
- Antioxidant Mechanism : this compound enhances the expression of antioxidant enzymes and reduces markers of oxidative stress in various cell types .
- Comparative Efficacy : In comparative studies, this compound has shown stronger antioxidant activity than other carotenoids such as β-carotene and lutein .
Anti-Inflammatory Effects
Research highlights this compound's ability to attenuate inflammation, particularly in obesity-related conditions. It has been shown to suppress the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.
- Mechanism : this compound modulates adipocyte function by reducing inflammatory markers and promoting insulin sensitivity through increased adiponectin levels .
- Case Study : In a mouse model of high-fat diet-induced obesity, this compound-enriched diets significantly decreased body weight gain and reduced white adipose tissue mass .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies, demonstrating its ability to induce apoptosis and inhibit tumor growth.
- Cell Line Studies : this compound was found to significantly reduce cell viability in prostate cancer cell lines (PC-3 and LNCaP) at concentrations as low as 250 µM. It also caused DNA damage and apoptosis in these cells .
- Mechanism of Action : this compound induces G1/S phase cell cycle arrest and enhances sensitivity to chemotherapeutic agents like erlotinib, suggesting its role as an adjunct in cancer therapy .
Metabolic Health Benefits
This compound has been associated with improvements in metabolic health parameters, making it a candidate for addressing obesity and related metabolic disorders.
- Weight Management : In studies involving mice, this compound supplementation led to significant reductions in body weight and fat mass without adverse effects on liver health .
- Biomarker Modulation : Treatment with this compound resulted in favorable changes in biomarkers such as decreased leptin levels and increased HDL cholesterol .
Summary Table of Biological Activities
Q & A
Q. What are the primary mechanisms underlying capsanthin’s anti-inflammatory and anti-tumor activities?
this compound modulates pro-inflammatory cytokines (e.g., IL-1β, IL-6, IFN-γ) by suppressing NF-κB signaling, as demonstrated in LPS-challenged broiler chickens . Its anti-tumor activity involves targeting topoisomerases I/II, EGFR, and tubulin, disrupting cancer cell proliferation and viral antigen activation (e.g., Epstein-Barr virus) . Methodologically, cytokine quantification via qPCR and ELISA, combined with molecular docking studies, are recommended to validate these pathways.
Q. How should experimental designs be structured to evaluate this compound’s effects on adipogenesis and lipid metabolism?
Use 3T3-L1 preadipocyte models with dose-dependent this compound treatments (e.g., 10–100 µM). Monitor adiponectin, LDL/HDL cholesterol ratios, and TNF-α levels via spectrophotometry or Western blotting . Include controls for LPS-induced inflammation to isolate this compound-specific effects . Statistical analysis should employ ANOVA with post-hoc tests to assess dose-response trends .
Q. What are the standard protocols for this compound extraction and quantification in plant tissues?
Spectrophotometric quantification at 470 nm is widely used for this compound . For higher precision, HPLC with C18 columns and UV/Vis detection (λ = 450–480 nm) is preferred. Supercritical CO₂ extraction optimizes yield while preserving esterified forms, critical for bioavailability studies . Validate purity using NMR or FTIR, referencing Sigma Chemical Co. standards .
Q. How do researchers distinguish between this compound’s free and esterified forms in biological samples?
Esterified this compound (98% of natural forms) requires enzymatic hydrolysis (e.g., lipase) for activation in vitro . Use LC-MS/MS to differentiate esterified vs. free forms based on molecular weight shifts. Note that esterified this compound is inactive in adipogenesis assays, necessitating hydrolysis protocols for functional studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s bioavailability across in vitro and in vivo models?
Discrepancies arise from esterified this compound’s poor solubility in aqueous systems. Use micellar encapsulation (e.g., DPGS-1000 micelles) to enhance bioavailability in cell cultures, as shown in MDA-MB-231 breast cancer studies (IC₅₀ reduced from 81.1 µg/mL to 3.10 µg/mL) . For in vivo models, pair this compound with lipid-rich diets to mimic natural ester absorption .
Q. What methodological challenges exist in quantifying this compound’s role in carotenoid esterification during fruit ripening?
Carotenoid esters degrade during extraction; thus, use non-polar solvents (e.g., hexane) and avoid saponification. High-intensity phenotypes (e.g., R1 and R7 chili lines) require longitudinal HPLC profiling to track this compound diester accumulation (Fig. 4A, C) . Correlate spectrophotometric data with colorimetric assays (e.g., CIE Lab*) to validate phenotypic observations .
Q. How can this compound’s synergistic effects with other phytochemicals be systematically evaluated?
Design factorial experiments combining this compound with quercetin or capsaicin. Use isobolographic analysis to quantify synergy in anti-inflammatory or anti-cancer assays . For example, co-treatment with capsaicin enhanced this compound’s NF-κB inhibition in colon cancer models . Metabolomic profiling (e.g., UPLC-QTOF-MS) identifies synergistic pathways.
Q. What experimental strategies address this compound’s oxidative instability in long-term studies?
Encapsulate this compound in cyclodextrins (e.g., HP-β-CD) or nanoemulsions to prevent degradation . Store samples under nitrogen at -80°C. Monitor oxidative byproducts (e.g., lipid peroxidation) via TBARS assays and confirm structural integrity using FTIR .
Q. How do conformational changes in this compound affect its optical properties and bioactivity?
Quantum mechanical calculations (e.g., ωB97X functional) predict UV/Vis spectra of this compound conformers. Compare DFT-derived λmax with experimental data (error: ±2.8 nm) . Bioactivity assays (e.g., apoptosis in MDA-MB-231 cells) should correlate conformational stability (via metadynamics simulations) with p53/Bax activation .
Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects in heterogeneous populations?
Use mixed-effects models to account for variability in animal studies (e.g., broiler chickens with LPS challenge) . For genetic studies (e.g., chili genotypes), apply multivariate ANOVA to dissect phenotypic vs. genotypic variance in this compound, capsaicin, and oleoresin content . Report heritability (h² > 0.6) and genetic advance to guide breeding programs .
Methodological Notes
- Reproducibility : Follow Beilstein Journal guidelines for detailed experimental protocols, including instrument calibration (e.g., Spectronic 2000 spectrophotometer) .
- Data Presentation : Use COSTAT or similar software for ANOVA , and submit large datasets (e.g., metabolomics) as supplementary materials .
- Ethical Compliance : Disclose LPS challenge dosages (1 mg/kg body weight) and this compound toxicity thresholds (e.g., DNA damage at IC₅₀) in animal studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
